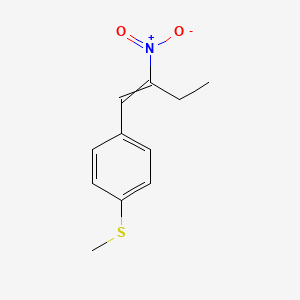![molecular formula C24H34O2 B12577583 3-tert-Butyl-3'-hexyl-5,5'-dimethyl[1,1'-biphenyl]-2,2'-diol CAS No. 189209-38-9](/img/structure/B12577583.png)
3-tert-Butyl-3'-hexyl-5,5'-dimethyl[1,1'-biphenyl]-2,2'-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-tert-Butyl-3’-hexyl-5,5’-dimethyl[1,1’-biphenyl]-2,2’-diol is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a biphenyl core with tert-butyl, hexyl, and dimethyl substituents, making it a subject of interest in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-3’-hexyl-5,5’-dimethyl[1,1’-biphenyl]-2,2’-diol typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of aryl halides with boronic acids in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-tert-Butyl-3’-hexyl-5,5’-dimethyl[1,1’-biphenyl]-2,2’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated biphenyl derivatives.
Applications De Recherche Scientifique
3-tert-Butyl-3’-hexyl-5,5’-dimethyl[1,1’-biphenyl]-2,2’-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized as an additive in polymers and materials for enhancing stability and performance.
Mécanisme D'action
The mechanism of action of 3-tert-Butyl-3’-hexyl-5,5’-dimethyl[1,1’-biphenyl]-2,2’-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. Its bulky substituents may also affect its binding affinity and specificity towards target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3’,5,5’-Tetra-tert-butyl[1,1’-biphenyl]-4,4’-diol
- 3,3’-Di-tert-butyl-5,5’-dimethyl[1,1’-biphenyl]-4,4’-diol
Uniqueness
3-tert-Butyl-3’-hexyl-5,5’-dimethyl[1,1’-biphenyl]-2,2’-diol is unique due to its specific combination of substituents, which impart distinct physical and chemical properties. The presence of both tert-butyl and hexyl groups enhances its solubility and stability, making it suitable for various applications.
Propriétés
Numéro CAS |
189209-38-9 |
|---|---|
Formule moléculaire |
C24H34O2 |
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
2-(3-tert-butyl-2-hydroxy-5-methylphenyl)-6-hexyl-4-methylphenol |
InChI |
InChI=1S/C24H34O2/c1-7-8-9-10-11-18-12-16(2)13-19(22(18)25)20-14-17(3)15-21(23(20)26)24(4,5)6/h12-15,25-26H,7-11H2,1-6H3 |
Clé InChI |
BVSAODQLFFRZOR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=C(C(=CC(=C1)C)C2=C(C(=CC(=C2)C)C(C)(C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


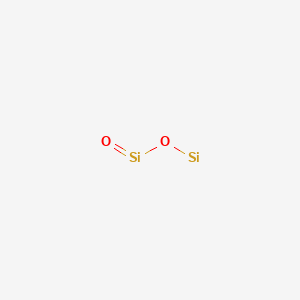
![5-Chloro-2-hydroxy-N-[5-(4-morpholinyl)-2-nitrophenyl]benzamide](/img/structure/B12577512.png)
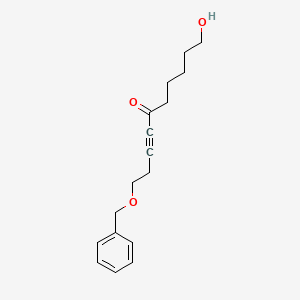
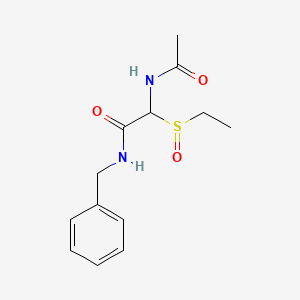
![Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]-](/img/structure/B12577536.png)
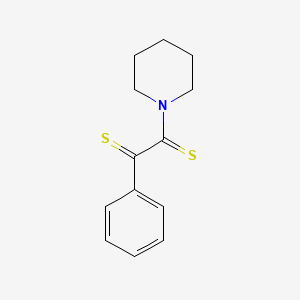
![[(1-Methylcycloprop-2-en-1-yl)methoxy]benzene](/img/structure/B12577546.png)
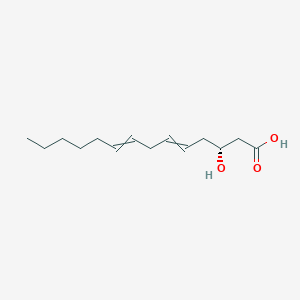
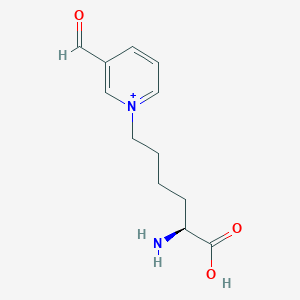
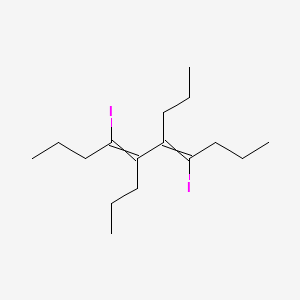
![3-Anilino-5H-[1,2,4]triazino[5,6-b]indol-5-ol](/img/structure/B12577568.png)
![8-{[tert-Butyl(diphenyl)silyl]oxy}oct-4-en-1-ol](/img/structure/B12577573.png)
![Benzoyl chloride, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-](/img/structure/B12577578.png)
